
trans-2-Decene
Overview
Description
trans-2-Decene (CAS: 20063-97-2) is a straight-chain alkene with the molecular formula C₁₀H₂₀ and a molecular weight of 140.2658 g/mol . It features a trans-configuration at the double bond located between the second and third carbon atoms. This structural arrangement confers distinct physical and chemical properties compared to its cis-isomer and other alkenes. Key identifiers include the IUPAC name (E)-2-Decene and the InChIKey YKNMBTZOEVIJCM-HWKANZROSA-N .
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-2-Decene can be synthesized through various methods, including:
Dehydration of Alcohols: One common method involves the dehydration of 2-decanol using an acid catalyst such as sulfuric acid or phosphoric acid. The reaction is typically carried out at elevated temperatures to facilitate the removal of water and formation of the double bond.
Dehydrohalogenation of Alkyl Halides: Another method involves the elimination of hydrogen halide from 2-decyl halides using a strong base like potassium tert-butoxide in a suitable solvent such as dimethyl sulfoxide.
Industrial Production Methods: Industrial production of this compound often involves the catalytic dehydrogenation of decane. This process uses metal catalysts such as platinum or palladium at high temperatures to remove hydrogen atoms and form the double bond.
Chemical Reactions Analysis
Types of Reactions: trans-2-Decene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form epoxides or diols using oxidizing agents like peracids or osmium tetroxide.
Hydrogenation: The double bond can be hydrogenated to form decane using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Halogenation: this compound reacts with halogens like bromine or chlorine to form vicinal dihalides.
Hydrohalogenation: Addition of hydrogen halides like hydrogen chloride or hydrogen bromide across the double bond results in the formation of alkyl halides.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid), osmium tetroxide.
Hydrogenation: Hydrogen gas, palladium on carbon catalyst.
Halogenation: Bromine, chlorine.
Hydrohalogenation: Hydrogen chloride, hydrogen bromide.
Major Products:
Oxidation: Epoxides, diols.
Hydrogenation: Decane.
Halogenation: Vicinal dihalides.
Hydrohalogenation: Alkyl halides.
Scientific Research Applications
Scientific Research Applications
trans-2-Decene is utilized in various research domains, including chemistry, biology, and medicine.
Chemistry
- Reagent in Organic Synthesis:
- Serves as a starting material for synthesizing other organic compounds.
- Reactivity Studies:
- Participates in reactions such as oxidation to form epoxides or diols, hydrogenation to decane, and halogenation to produce vicinal dihalides.
Biology
- Biological Activity Research:
- Investigated for potential interactions with biological molecules, including effects on cellular processes.
Medicine
- Therapeutic Potential:
- Ongoing research examines its effects on human health and possible therapeutic applications.
Industrial Applications
This compound finds extensive use in the chemical industry:
-
Production of Lubricants:
- Acts as a precursor for synthetic lubricants due to its favorable viscosity characteristics.
-
Surfactants Manufacturing:
- Utilized in producing surfactants that enhance the effectiveness of cleaning products.
-
Chemical Intermediates:
- Functions as an intermediate in producing epoxides, amines, oxo alcohols, synthetic fatty acids, and alkylated aromatics.
Case Studies
Case Study 1: Isomerization Processes
A study conducted by Jörke et al. utilized Rh(BiPhePhos) as a catalyst in isothermal batch experiments to explore the isomerization of n-decene into various positional isomers, including this compound. The concentration profiles were monitored using gas chromatography, revealing insights into reaction kinetics and thermodynamic stability among isomers .
Case Study 2: Hydroformylation Reactions
Research has shown that this compound can be effectively converted into aldehydes through hydroformylation reactions using syngas (CO/H₂) under specific conditions. This process enhances selectivity and yield while minimizing by-products .
Mechanism of Action
The mechanism of action of trans-2-Decene involves its ability to participate in various chemical reactions due to the presence of the carbon-carbon double bond. This double bond is a site of high electron density, making it reactive towards electrophiles. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Physical Properties
Boiling Points and Density
- trans-2-Decene : Boiling point = 172.9°C (at 0.5 mmHg), density = 0.7445 g/cm³ at 20°C .
- cis-2-Decene : Boiling point = 173.9°C (at 0.7 mmHg), density = 0.7445 g/cm³ .
- trans-2-Nonene: Boiling point = 150.1°C .
- trans-2-Dodecene : Boiling point = 217.9°C .
Analysis :
- The trans-isomer of 2-decene has a slightly lower boiling point than its cis-isomer due to reduced dipole-dipole interactions in the trans configuration .
- Boiling points increase with chain length: trans-2-nonene (C₉H₁₈) < this compound (C₁₀H₂₀) < trans-2-dodecene (C₁₂H₂₄) .
Thermodynamic Stability
- trans-4-Decene is computationally predicted to be more thermodynamically stable than This compound , attributed to reduced 1,4-alkyl–alkyl repulsive interactions and optimized van der Waals forces .
- Electron correlation methods (e.g., MP2, B2PLYP) are critical for accurately modeling these stability trends .
Chemical Reactivity
Hydroformylation Selectivity
In hydroformylation reactions using ZnPc catalysts , This compound exhibits distinct regioselectivity:
Compound | Conversion (%) | 2-Aldehyde (%) | 3-Aldehyde (%) | |
---|---|---|---|---|
This compound | 9 | 69 | 31 | |
trans-2-Octene | 8 | 59 | 41 | |
trans-2-Nonene | 9 | 70 | 30 |
Analysis :
- Longer-chain alkenes (e.g., trans-2-nonene) show marginally higher selectivity for 2-aldehyde than this compound, likely due to steric effects influencing catalyst-substrate interactions .
- The ZnPc catalyst demonstrates consistent conversion rates (~9%) across C₈–C₁₀ trans-alkenes .
Structural and Functional Comparisons
Cyclic vs. Linear Analogues
- This compound is often confused with cyclic ketones like trans-2-decalone (C₁₀H₁₆O), which has a bicyclic structure and distinct applications in fragrance and pharmaceutical synthesis .
- trans-2-Dodecene (C₁₂H₂₄), a longer-chain analogue, has a higher boiling point (217.9°C) and is used in polymer production .
Computational Insights
- Density functional theory (DFT) and MP2 calculations reveal that van der Waals interactions and electron correlation are critical for predicting the relative stability of trans-alkene isomers .
- This compound is less stable than trans-4-decene but more stable than shorter-chain trans-alkenes due to optimized alkyl chain packing .
Biological Activity
trans-2-Decene, a long-chain unsaturated hydrocarbon, has garnered attention in recent years for its potential biological activities. This article explores its biological activity, mechanisms of action, and applications based on diverse research findings.
Chemical Structure and Properties
This compound is an alkene with the molecular formula characterized by a double bond between the second and third carbon atoms in the chain. Its structure allows it to participate in various chemical reactions, making it a valuable compound in organic synthesis and biological studies.
The biological activity of this compound can be attributed to its ability to interact with various biological molecules. The presence of the carbon-carbon double bond provides a site for electrophilic reactions, which can influence cellular processes. Key mechanisms include:
- Interaction with Enzymes : this compound may interact with enzymes involved in lipid metabolism, potentially modulating metabolic pathways and influencing gene expression related to lipid profiles.
- Cell Signaling : The compound has been shown to affect cell signaling pathways by interacting with membrane receptors, which can lead to alterations in cellular responses and behaviors.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Properties : Studies have shown that compounds containing similar structural features to this compound exhibit potent antibacterial activities. This suggests that this compound may also possess antimicrobial properties, making it a candidate for further investigation in antibiotic development .
- Influence on Lipid Metabolism : The compound has been implicated in metabolic processes that regulate lipid profiles within cells. Its interactions with metabolic enzymes may lead to significant changes in lipid signaling pathways, which are crucial for maintaining cellular homeostasis.
- Ecological Applications : Due to its potential role as a pheromone or signaling molecule in certain species, this compound could have applications in pest management and ecological studies.
Table 1: Summary of Biological Activities of this compound
Case Study: Antibacterial Activity
A study conducted by Theodorakis et al. explored the synthesis of trans-bicyclo[4.4.0]decanes, which include structural analogs of this compound. These compounds demonstrated significant antibacterial activity against resistant strains of bacteria, highlighting the potential of this compound as a scaffold for developing new antibiotics .
Case Study: Lipid Metabolism
Research focusing on the metabolic pathways influenced by this compound revealed its capacity to modulate key enzymes involved in lipid metabolism. This modulation can lead to altered gene expression patterns that affect overall cellular function and health.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of trans-2-Decene, and how do they influence experimental design?
Answer: The CRC Handbook of Chemistry and Physics provides critical data such as boiling point (173.4°C at 0.5 mmHg), density (0.7445 g/cm³ at 20°C), and refractive index (1.4258 at 20°C) for trans-2-Decene . These properties guide solvent selection, reaction temperature optimization, and purification methods (e.g., fractional distillation). Researchers should validate purity via gas chromatography (GC) due to potential isomerization risks during storage .
Q. How can researchers ensure reproducible synthesis of this compound in laboratory settings?
Answer: Reproducibility requires meticulous documentation of reaction conditions (e.g., catalyst type, temperature, and inert gas use). For example, isomerization from cis-2-Decene must be monitored using nuclear magnetic resonance (NMR) to confirm stereochemical integrity. Detailed metadata, including equipment specifications (manufacturer, model) and batch-specific reagent data, should be recorded to align with FAIR data principles .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Answer: Infrared (IR) spectroscopy identifies alkene C-H stretching (~965 cm⁻¹ for trans configuration). NMR (¹H and ¹³C) provides stereochemical confirmation: trans-2-Decene exhibits distinct coupling constants (J ≈ 12–16 Hz for vicinal protons). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (C₁₀H₂₀, m/z 140.266) . Cross-referencing with computational simulations (e.g., DFT) enhances interpretation .
Advanced Research Questions
Q. How do solvent polarity and temperature affect the isomerization kinetics of this compound?
Answer: Kinetic studies require controlled experiments using UV-Vis or GC to track isomer ratios. For example, polar solvents (e.g., DMSO) may accelerate isomerization via stabilization of transition states. Arrhenius plots derived from variable-temperature experiments can quantify activation energy. Researchers should account for competing pathways (e.g., oxidation) by incorporating inert atmospheres .
Q. What methodologies resolve contradictions in reported catalytic efficiencies for this compound hydrogenation?
Answer: Discrepancies often arise from catalyst surface area differences or impurity profiles. Systematic replication studies using standardized catalysts (e.g., PtO₂ vs. Pd/C) and in-situ characterization (X-ray diffraction, TEM) can isolate variables. Meta-analyses of published datasets should assess bias via funnel plots or sensitivity analyses .
Q. How can computational models predict this compound reactivity in complex reaction systems?
Answer: Density Functional Theory (DFT) simulations model transition states and electron density maps to predict regioselectivity. For instance, Fukui indices identify nucleophilic/electrophilic sites. Validation against experimental kinetic isotope effects (KIEs) ensures model accuracy. Open-source tools (e.g., Gaussian, ORCA) enhance reproducibility .
Q. What strategies mitigate experimental biases in studying this compound’s environmental degradation pathways?
Q. How should researchers design sub-questions to explore this compound’s role in multi-step organic syntheses?
Answer: Sub-questions should dissect mechanistic steps (e.g., "Does trans-2-Decene act as a diene in Diels-Alder reactions under Lewis acid catalysis?"). Iterative hypothesis testing with control experiments (e.g., substituent effects) clarifies reactivity patterns. Sub-questions must align with the main objective of optimizing yield or selectivity .
Q. What ethical and practical challenges arise when using this compound in biomedical research involving human subjects?
Answer: Toxicity profiling (e.g., Ames test, LD₅₀) is mandatory before in-vivo studies. Protocols must address volatile organic compound (VOC) handling and IRB approval for exposure limits. Data anonymization and informed consent documentation are critical for compliance with ethical guidelines .
Q. How can researchers leverage secondary data to contextualize this compound’s industrial applications without commercial bias?
Answer: Curate peer-reviewed datasets (e.g., PubChem, Reaxys) on analogous alkenes to infer applications. Avoid vendor-specific data; instead, focus on mechanistic studies in patent literature. Cross-validate findings with independent lab experiments to ensure academic rigor .
Q. Data Management & Reproducibility
Q. What metadata standards are essential for sharing this compound research data?
Answer: Adopt the ISA (Investigation, Study, Assay) framework to document experimental workflows. Include raw instrument outputs (e.g., NMR FID files), calibration curves, and environmental controls (humidity, temperature). Use persistent identifiers (DOIs) for datasets deposited in repositories like Zenodo .
Q. How should contradictions between computational and experimental results for this compound be addressed?
Answer: Reconcile discrepancies by re-evaluating model parameters (e.g., basis sets in DFT) or experimental error margins. Collaborative workshops with interdisciplinary teams (theoreticians/experimentalists) foster consensus. Transparent reporting of negative results reduces publication bias .
Properties
IUPAC Name |
dec-2-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h3,5H,4,6-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNMBTZOEVIJCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860337 | |
Record name | 2-Decene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6816-17-7 | |
Record name | 2-Decene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860337 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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